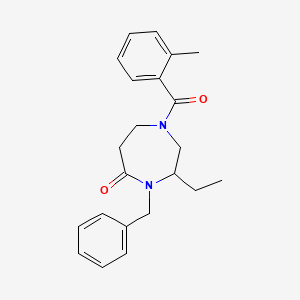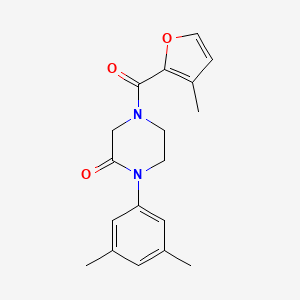
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. This compound has been extensively researched for its potential applications in the field of neuroscience.
Wirkmechanismus
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 acts as a selective antagonist of the GABA-A receptor. This means that it binds to the receptor and prevents the action of GABA, which is the natural ligand of the receptor. By blocking the action of GABA, 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 leads to an increase in neuronal excitability, which can have a variety of effects on the brain.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has also been found to decrease anxiety and impair memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has several advantages for lab experiments. It is a highly selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the role of GABA-A receptors in the brain. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 also has a relatively short half-life, which allows for precise control of its effects. However, 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been found to have some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513. One possible direction is to investigate its potential therapeutic applications. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been found to decrease anxiety and impair memory consolidation, which could make it a potential treatment for anxiety disorders and post-traumatic stress disorder. Another possible direction is to investigate its effects on different subtypes of GABA-A receptors. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 is a selective antagonist of the GABA-A receptor, but there are several subtypes of this receptor, each with different properties. Investigating the effects of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 on different subtypes of GABA-A receptors could provide valuable insights into the role of these receptors in the brain. Finally, future research could investigate the pharmacokinetics of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513, including its distribution, metabolism, and elimination from the body. Understanding the pharmacokinetics of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 could help to optimize its use in lab experiments and potential therapeutic applications.
Conclusion:
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 is a valuable tool for studying the role of GABA-A receptors in the brain. It has several advantages for lab experiments, including its high selectivity and short half-life. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has also been found to have a variety of biochemical and physiological effects, including an increase in dopamine release and a decrease in anxiety. Future research on 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 could investigate its potential therapeutic applications, its effects on different subtypes of GABA-A receptors, and its pharmacokinetics.
Synthesemethoden
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-5-one with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been extensively researched for its potential applications in the field of neuroscience. It has been found to be a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This property of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has made it a valuable tool for studying the role of GABA-A receptors in the brain.
Eigenschaften
IUPAC Name |
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-19-16-23(22(26)20-12-8-7-9-17(20)2)14-13-21(25)24(19)15-18-10-5-4-6-11-18/h4-12,19H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGOUKCPDGSYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)
![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)
![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)
